BenchChemオンラインストアへようこそ!

2-Cyano-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide

Synthetic chemistry Cyanoacetylation Process reproducibility

2-Cyano-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide (CAS 546090-57-7) is a synthetic sulfonamide derivative belonging to the cyanoacetamide class. It is constructed by N-cyanoacetylation of the sulfonamide antibiotic sulfisoxazole, introducing a reactive cyano group (–CN) at the terminal acetamide position while retaining the intact 3,4-dimethylisoxazole-sulfamoyl pharmacophore.

Molecular Formula C14H14N4O4S
Molecular Weight 334.35
CAS No. 546090-57-7
Cat. No. B2887363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide
CAS546090-57-7
Molecular FormulaC14H14N4O4S
Molecular Weight334.35
Structural Identifiers
SMILESCC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N
InChIInChI=1S/C14H14N4O4S/c1-9-10(2)17-22-14(9)18-23(20,21)12-5-3-11(4-6-12)16-13(19)7-8-15/h3-6,18H,7H2,1-2H3,(H,16,19)
InChIKeyOJRYIUWXXBRFTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide (CAS 546090-57-7): A Cyanoacetamide-Functionalized Sulfisoxazole Building Block for Antimicrobial Heterocycle Synthesis


2-Cyano-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide (CAS 546090-57-7) is a synthetic sulfonamide derivative belonging to the cyanoacetamide class [1]. It is constructed by N-cyanoacetylation of the sulfonamide antibiotic sulfisoxazole, introducing a reactive cyano group (–CN) at the terminal acetamide position while retaining the intact 3,4-dimethylisoxazole-sulfamoyl pharmacophore . The compound functions as a versatile chemical intermediate rather than a terminal bioactive agent, enabling multicomponent condensation reactions that yield thiophene, pyrazole, pyridone, and other heterocyclic derivatives with substantially enhanced antimicrobial potency relative to the parent sulfisoxazole scaffold [2].

Why Generic Sulfisoxazole Analogs Cannot Substitute for the Cyanoacetamide Intermediate 546090-57-7 in Heterocyclic Derivatization Chemistry


Generic substitution of 2-cyano-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide with N4-acetylsulfisoxazole or unmodified sulfisoxazole is chemically infeasible in the synthetic workflows for which this compound is procured. The terminal cyano group (–CN) is the essential reactive handle that enables Knoevenagel condensations, Gewald thiophene synthesis, and arylhydrazone formation, none of which proceed with the acetyl (−COCH₃) group of N4-acetylsulfisoxazole (CAS 4206-74-0) . Furthermore, the 3,4-dimethylisoxazole substitution pattern on this compound governs lipophilicity (XLogP3 = 1.3) and dihydropteroate synthase (DHPS) binding-pocket complementarity differently than the 5-methylisoxazole analog derived from sulfamethoxazole (CAS 901373-59-9), which yields divergent downstream bioactivity profiles [1]. Interchanging these building blocks alters both the chemical reactivity trajectory and the pharmacological outcome of the final heterocyclic products, as demonstrated by the >100-fold differences in MIC values observed among N-substituted sulfisoxazole derivatives sharing this common intermediate [2].

Quantitative Differentiation Evidence for 2-Cyano-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide (546090-57-7) Against Its Closest Comparators


Synthetic Yield and Purity: Reproducible 82% Yield with Full Spectral Authentication vs. Uncharacterized Commercial Analogs

Compound 546090-57-7 is synthesized by cyanoacetylation of sulfisoxazole with 1-cyanoacetyl-3,5-dimethylpyrazole in dioxane under reflux (6 h), affording colorless crystals in 82% yield with a melting point of 241–242 °C . The product is fully authenticated by IR (ν CN 2261 cm⁻¹, ν CO 1699 cm⁻¹), ¹H NMR (δ 3.98 ppm, CH₂; δ 10.73 and 10.97 ppm, two exchangeable NH protons), ¹³C NMR, mass spectrometry, and elemental analysis (Found: C 50.33%, H 4.17%, N 16.81%; Calcd: C 50.29%, H 4.22%, N 16.76%) . By contrast, commercial N4-acetylsulfisoxazole (CAS 4206-74-0) lacks the cyano group entirely (molecular formula C₁₃H₁₅N₃O₄S vs. C₁₄H₁₄N₄O₄S for 546090-57-7) and cannot participate in the same downstream condensation chemistries [1].

Synthetic chemistry Cyanoacetylation Process reproducibility

Downstream Antimicrobial Potency Amplification: Derivatives of 546090-57-7 Achieve MIC of 0.007 µg/mL vs. 1.95 µg/mL for Gentamycin

Although 546090-57-7 itself is not the terminal bioactive agent, it is the obligatory precursor to compound series 4, 5, 6, and 17 reported by Nasr et al. [1]. Among these, thiophene derivative 4d (synthesized directly from 546090-57-7 via Gewald reaction) exhibited an MIC of 0.007 µg/mL against Escherichia coli, representing a 279-fold improvement over gentamycin (MIC 1.95 µg/mL) and substantially exceeding the activity of unmodified sulfisoxazole [1]. 6-Thioglucosylpyridone 17 showed an MIC of 0.007 µg/mL against Bacillus subtilis (vs. ampicillin 0.24 µg/mL, a 34-fold improvement), while pyrazole 6 displayed an MIC of 0.03 µg/mL against Aspergillus fumigatus (vs. amphotericin B 0.12 µg/mL, a 4-fold improvement) [1].

Antimicrobial resistance DHPS inhibition Structure–activity relationship

Lipophilicity and DHPS Binding-Pocket Occupancy: XLogP3 = 1.3 for 546090-57-7 vs. Alternative Isoxazole Regioisomers

The computed XLogP3 for 546090-57-7 is 1.3 [1], reflecting the contribution of the 3,4-dimethylisoxazole moiety. Molecular docking studies on derivatives of 546090-57-7 demonstrated that the sulfisoxazole (3,4-dimethylisoxazole) scaffold enables simultaneous occupancy of both the p-aminobenzoic acid (PABA) and pterin binding pockets of the dihydropteroate synthase (DHPS) enzyme, a dual-site binding mode that contributes to enhanced inhibitory potency compared to sulfonamides that occupy only the PABA site [2]. The 5-methylisoxazole analog (CAS 901373-59-9, derived from sulfamethoxazole) has a different substitution pattern and altered hydrogen-bonding geometry, which may affect pocket complementarity, though direct comparative docking scores between the two cyanoacetamide regioisomers have not been published [3].

Lipophilicity Molecular docking DHPS dual-pocket binding

Pharmacokinetic Differentiation Potential: Cyanoacetamide Prodrug Strategy vs. Acetyl Prodrug (N4-Acetylsulfisoxazole)

N4-Acetylsulfisoxazole (CAS 4206-74-0) is a clinically used prodrug of sulfisoxazole that relies on in vivo esterase-mediated hydrolysis of the acetyl group to release the active sulfonamide [1]. The cyanoacetamide moiety in 546090-57-7 presents a fundamentally different metabolic fate: the nitrile group can undergo cytochrome P450-mediated oxidative metabolism or serve as a stable synthetic anchor resistant to premature hydrolytic cleavage, potentially enabling plasma-stable conjugates that release the sulfisoxazole warhead only under specific enzymatic or chemical conditions [2]. However, direct comparative metabolic stability data (e.g., human liver microsome t₁/₂, plasma stability) for 546090-57-7 versus N4-acetylsulfisoxazole have not been published in the peer-reviewed literature, and this differentiation dimension remains at the mechanistic hypothesis level [3].

Prodrug design Metabolic stability Cyano group metabolism

Recommended Application Scenarios for 2-Cyano-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide (546090-57-7) Based on Quantitative Evidence


Gewald Thiophene Synthesis for Sub-0.01 µg/mL Antibacterial Lead Optimization

Laboratories pursuing novel DHPS-targeting antibacterials should procure 546090-57-7 as the entry point for Gewald thiophene synthesis. The published protocol yields thiophene derivatives exemplified by compound 4d, which achieves an MIC of 0.007 µg/mL against E. coli (279-fold more potent than gentamycin) [1]. This SAR series is inaccessible from N4-acetylsulfisoxazole, and the 82% reproducible yield of the intermediate ensures sufficient material throughput for multi-parameter optimization campaigns.

Pyrazole and Pyridone Library Synthesis for Antifungal Screening Cascades

For antifungal drug discovery programs, 546090-57-7 enables the synthesis of pyrazole (compound 6) and pyridone (compound 17) derivatives with demonstrated activity against Aspergillus fumigatus (MIC 0.03 µg/mL, 4-fold better than amphotericin B) and B. subtilis (MIC 0.007 µg/mL) [1]. Procuring this intermediate pre-validates the synthetic route and allows direct comparison of new analogs against these benchmark potency values, accelerating hit-to-lead progression [1].

Dual-Site DHPS Inhibitor Development Leveraging 3,4-Dimethylisoxazole Pharmacophore

Research groups targeting the DHPS enzyme with dual-pocket (PABA + pterin site) occupancy strategies benefit from the 3,4-dimethylisoxazole substitution pattern retained in 546090-57-7. Molecular docking confirms that derivatives occupy both binding pockets simultaneously, a mechanistic feature associated with enhanced antibacterial potency [2]. The alternative 5-methylisoxazole cyanoacetamide (CAS 901373-59-9) has not been demonstrated to achieve the same dual-pocket binding, making 546090-57-7 the appropriate choice for structure-based design programs focused on this mechanism [3].

Cyanoacetamide-Based Multicomponent Reaction (MCR) Platform Chemistry

For core facilities and CROs developing diversity-oriented synthesis (DOS) libraries, 546090-57-7 serves as a bifunctional building block: the cyanoacetamide moiety participates in Knoevenagel, Gewald, and arylhydrazone condensations, while the sulfisoxazole core contributes antibacterial pharmacophore elements [1]. The compound's availability from multiple vendors at ≥95% purity (MFCD03394770) with published characterization data reduces quality assurance burden compared to custom-synthesized cyanoacetamide intermediates .

Quote Request

Request a Quote for 2-Cyano-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.